Tri-O-(tert-butyldimethylsilyl)-D-glucal

Catalog No.
S1911163
CAS No.
79999-47-6
M.F
C24H52O4Si3
M. Wt
488.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri-O-(tert-butyldimethylsilyl)-D-glucal

CAS Number

79999-47-6

Product Name

Tri-O-(tert-butyldimethylsilyl)-D-glucal

IUPAC Name

[(2R,3R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane

Molecular Formula

C24H52O4Si3

Molecular Weight

488.9 g/mol

InChI

InChI=1S/C24H52O4Si3/c1-22(2,3)29(10,11)26-18-20-21(28-31(14,15)24(7,8)9)19(16-17-25-20)27-30(12,13)23(4,5)6/h16-17,19-21H,18H2,1-15H3/t19-,20-,21+/m1/s1

InChI Key

FMXIGEXRLSNRMR-NJYVYQBISA-N

SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H](C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
  • Organic Synthesis

    The molecule contains several functional groups that could be useful in organic synthesis. The tert-butyldimethylsilyl (TBDMS) groups are protecting groups commonly used to protect hydroxyl groups during organic reactions PubChem: . The presence of a cyclic ether (pyran) ring suggests the molecule could be a precursor to other carbohydrate derivatives.

  • Carbohydrate Chemistry

    The molecule's overall structure possesses some resemblance to carbohydrates, particularly sugars like glucose. This suggests it could be a potential starting material for synthesizing modified sugars or sugar analogs. Modified sugars are often used in medicinal chemistry research to probe biological processes ScienceDirect.

Tri-O-(tert-butyldimethylsilyl)-D-glucal is a silylated derivative of D-glucal. Its molecular formula is C24H52O4Si3, and it features three tert-butyldimethylsilyl groups attached to the hydroxyl functionalities of D-glucal. This modification enhances the compound's stability and solubility in organic solvents, making it a valuable intermediate in synthetic organic chemistry .

Typical of glycosides and silylated sugars. Key reactions include:

  • Deprotection Reactions: The tert-butyldimethylsilyl groups can be removed under acidic or fluoride conditions to yield D-glucal derivatives.
  • Nucleophilic Substitution: The silyl groups enhance the electrophilicity of the anomeric carbon, facilitating nucleophilic attack by alcohols or amines.
  • Formation of Glycosides: Tri-O-(tert-butyldimethylsilyl)-D-glucal can react with alcohols to form glycosides through a glycosidic bond formation mechanism .

Tri-O-(tert-butyldimethylsilyl)-D-glucal exhibits notable biological activities. It has been studied for its antifungal properties, showing effectiveness against various fungal strains by inhibiting their growth. Additionally, its derivatives are being explored for potential antiviral activities and as inhibitors in specific metabolic pathways .

The synthesis of Tri-O-(tert-butyldimethylsilyl)-D-glucal typically involves:

  • Starting Material: D-glucal is used as the starting material.
  • Silylation Reaction: The hydroxyl groups of D-glucal are selectively silylated using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.
  • Purification: The product is purified through column chromatography to yield the desired compound with high purity.

This method allows for controlled silylation and high yields of Tri-O-(tert-butyldimethylsilyl)-D-glucal .

Tri-O-(tert-butyldimethylsilyl)-D-glucal finds applications in several areas:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex carbohydrates and glycosides.
  • Medicinal Chemistry: Its derivatives are being investigated for use in drug development due to their biological activities.
  • Analytical Chemistry: Used as a standard in chromatographic analyses to study carbohydrate structures .

Studies on the interactions of Tri-O-(tert-butyldimethylsilyl)-D-glucal with various biological molecules are ongoing. Initial findings suggest that it may interact with enzymes involved in carbohydrate metabolism and could inhibit certain pathways critical for fungal growth. These interactions highlight its potential as a therapeutic agent against fungal infections .

Several compounds share structural similarities with Tri-O-(tert-butyldimethylsilyl)-D-glucal. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Tri-O-acetyl-D-glucalAcetyl groups instead of silyl groupsMore reactive due to acetyl groups
3-O-benzyl-D-glucalBenzyl protection at position 3Different reactivity profile due to aromatic ring
3,4-Di-O-benzyl-D-glucalTwo benzyl groups at positions 3 and 4Increased steric hindrance affects reactivity

Tri-O-(tert-butyldimethylsilyl)-D-glucal stands out due to its enhanced stability and solubility, making it particularly useful in organic synthesis compared to other derivatives that may be more reactive or less stable .

Dates

Modify: 2023-08-16

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